![molecular formula C10H11NO4 B14847630 [4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid](/img/structure/B14847630.png)
[4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid: is an organic compound with the molecular formula C10H11NO4 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid typically involves the esterification of a pyridine derivative followed by a series of chemical reactions to introduce the acetic acid moiety. One common method involves the reaction of 4-(methoxycarbonyl)-6-methylpyridine with a suitable acylating agent under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or chromatography to obtain high-purity this compound. The specific conditions and reagents used can vary depending on the desired yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups on the pyridine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound may be used in biological research to study its effects on cellular processes and its potential as a bioactive molecule. It can serve as a precursor for the synthesis of biologically active compounds.
Medicine: In medicine, derivatives of this compound may be investigated for their therapeutic potential. These derivatives could exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Industrially, the compound can be used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of [4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
- 4-(Methoxycarbonyl)phenylacetic acid
- 2-(4-(Methoxycarbonyl)phenyl)acetic acid
- 4-Carboxymethylbenzoic acid methyl ester
Comparison: Compared to these similar compounds, [4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid is unique due to the presence of the pyridine ring, which can impart different chemical and biological properties. The pyridine ring can influence the compound’s reactivity, solubility, and potential interactions with biological targets, making it distinct from other carboxymethyl derivatives.
Eigenschaften
Molekularformel |
C10H11NO4 |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
2-(4-methoxycarbonyl-6-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H11NO4/c1-6-3-7(10(14)15-2)4-8(11-6)5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
TWJLAWNKFDNOHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)CC(=O)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


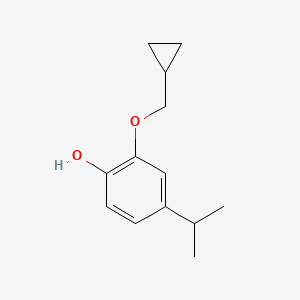
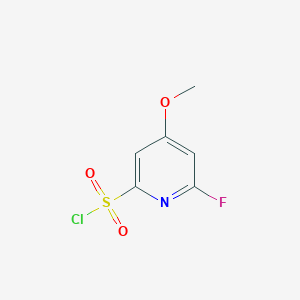


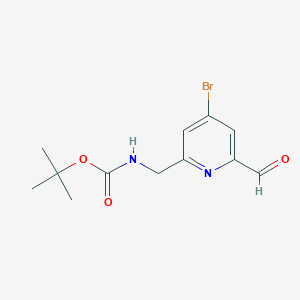
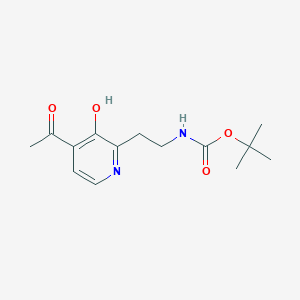
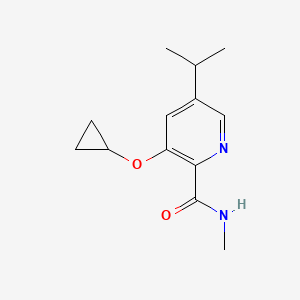

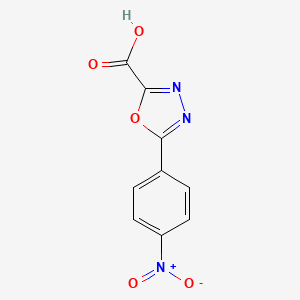
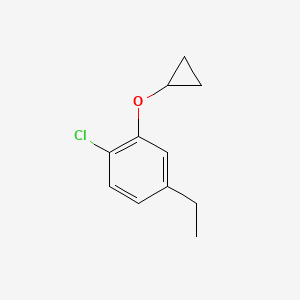
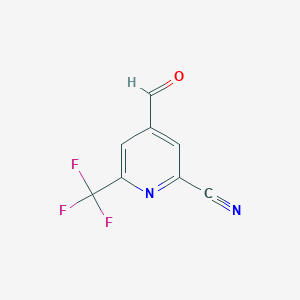
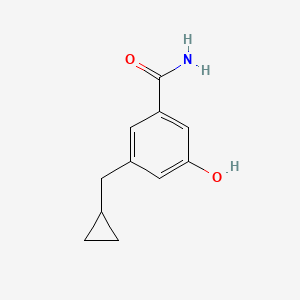

![2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole](/img/structure/B14847644.png)
